Nitrazine

Description

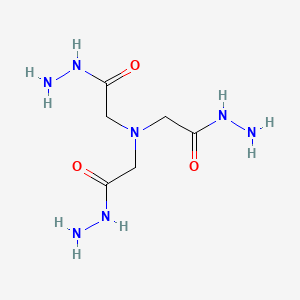

Structure

3D Structure

Properties

CAS No. |

80155-82-4 |

|---|---|

Molecular Formula |

C6H15N7O3 |

Molecular Weight |

233.23 g/mol |

IUPAC Name |

2-[bis(2-hydrazinyl-2-oxoethyl)amino]acetohydrazide |

InChI |

InChI=1S/C6H15N7O3/c7-10-4(14)1-13(2-5(15)11-8)3-6(16)12-9/h1-3,7-9H2,(H,10,14)(H,11,15)(H,12,16) |

InChI Key |

KGSXKXWCVWJCIW-UHFFFAOYSA-N |

SMILES |

C(C(=O)NN)N(CC(=O)NN)CC(=O)NN |

Canonical SMILES |

C(C(=O)NN)N(CC(=O)NN)CC(=O)NN |

Appearance |

Solid powder |

Other CAS No. |

80155-82-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AT 1902; AT-1902; AT1902; BRN 1714871; Nitriloacetic acid trihydride; NSC 351359; Nitrazine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nitrazine Yellow

For Researchers, Scientists, and Drug Development Professionals

Nitrazine Yellow, also known as Phenaphthazine or by its Colour Index name C.I. 14890, is a pH-sensitive azo dye widely utilized in various scientific and medical applications.[1][2][3] Its distinct and rapid color change within a narrow pH range makes it an invaluable tool for determining the acidity or basicity of a solution. This technical guide provides a comprehensive overview of the core chemical properties of this compound Yellow, detailed experimental protocols for its use as a pH indicator, and visualizations of its mechanism of action and experimental workflows.

Core Chemical and Physical Properties

This compound Yellow is an organic compound classified as an azo dye.[4] It typically presents as a bordeaux to brown or brownish-red powder.[1][5][6] The fundamental properties of this compound Yellow are summarized in the table below, providing a quantitative look at its key characteristics.

| Property | Value | Citations |

| Synonyms | Phenaphthazine, this compound paper, 2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic acid disodium (B8443419) salt, C.I. 14890 | [1][2][3][4] |

| CAS Number | 5423-07-4 | [1][2][3][4][7] |

| Molecular Formula | C₁₆H₈N₄Na₂O₁₁S₂ | [8] |

| Molecular Weight | 542.36 g/mol | |

| Appearance | Bordeaux to brown, yellow-orange, or brownish-red powder | [1][5][7][9] |

| Melting Point | >250°C | [7][9] |

| Storage Temperature | Room temperature or 2-8°C | [2][7] |

Solubility and Solution Stability

The solubility of this compound Yellow is a critical factor for its application in aqueous and non-aqueous systems. It is soluble in water, as well as in dilute acids, dilute alkalis, and acetic acid ethanol.[1][7][9] For preparing stock solutions, specific concentrations have been established.

| Solvent | Solubility | Notes | Citations |

| Water | 1 mg/mL; up to 10 mg/mL | Ultrasonic assistance may be required. | [2][7] |

| DMSO | 50 mg/mL | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO for best results. | [2] |

Stock Solution Stability:

-

-80°C: Stable for up to 6 months.[2]

-

-20°C: Stable for up to 1 month. Solutions should be sealed and protected from moisture.[2]

pH Indicator Properties

The primary application of this compound Yellow is as a pH indicator. It exhibits a distinct color transition over a relatively narrow and near-neutral pH range. This makes it particularly useful in biological and clinical settings, such as testing vaginal pH to detect amniotic fluid leakage or performing fecal pH tests.[1]

| Indicator Property | Value | Citations |

| pH Transition Range | 6.0 – 7.2 | [5][7] |

| Color Change | Bright Yellow (pH ≤ 6.0) to Bright Blue (pH ≥ 7.2) | [5][7] |

| Intermediate Colors | A grayish-blue color may be observed at a pH of 7.0. The transition from yellow to blue occurs progressively within the specified range. | [10][11] |

Spectral Properties

The spectral characteristics of this compound Yellow are fundamental to its function as a colorimetric indicator. Its maximum absorption wavelength (λmax) is a key parameter for spectrophotometric analysis.

| Spectral Property | Value | Conditions | Citations |

| λmax | 586 nm | In 0.1 M NaOH | [1][5][7] |

| Molar Extinction Coefficient (ε) | ≥35,000 L·mol⁻¹·cm⁻¹ | At 587-591 nm in 0.1 M NaOH (0.01 g/L) | [7] |

Mechanism of Action: Azo-Hydrazone Tautomerism

The halochromism (pH-dependent color change) of this compound Yellow is a result of a molecular rearrangement known as azo-hydrazone tautomerism.[12][13] In neutral to acidic conditions, the more stable form is the hydrazone tautomer, which appears yellow. As the pH increases and the solution becomes more alkaline, the molecule is deprotonated, leading to a shift in equilibrium towards the azo tautomer. This deprotonated azo form is blue, and its formation results in a bathochromic shift (a shift in absorption to a longer wavelength), which is perceived as a change in color.[12]

Caption: Azo-hydrazone tautomerism of this compound Yellow.

Experimental Protocols

Preparation of a this compound Yellow Indicator Solution

This protocol outlines the steps for preparing a standard aqueous solution of this compound Yellow for pH testing.

Materials:

-

This compound Yellow powder (CAS 5423-07-4)

-

Deionized or distilled water

-

Volumetric flask

-

Magnetic stirrer and stir bar (optional)

-

Ultrasonic bath (recommended for higher concentrations)

-

0.22 µm syringe filter (for sterile applications)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound Yellow powder. For a standard 1 mg/mL solution, weigh 10 mg of powder for 10 mL of final solution.

-

Dissolving: Add the powder to the volumetric flask. Fill the flask approximately halfway with deionized water.

-

Mixing: Agitate the solution gently until the powder is fully dissolved. A magnetic stirrer can be used for this purpose. For concentrations above 1 mg/mL, sonication may be necessary to achieve complete dissolution.[2]

-

Dilution: Once dissolved, add deionized water to the calibration mark on the volumetric flask.

-

Final Mixing: Invert the flask several times to ensure the solution is homogeneous.

-

Sterilization (Optional): For biological applications requiring sterility, filter the final solution through a 0.22 µm filter into a sterile container.[2]

-

Storage: Store the prepared solution in a well-sealed container, following the stability guidelines outlined in Section 2.

General Workflow for pH Measurement

This section describes the general workflow for using a prepared this compound Yellow indicator solution or commercially available this compound paper to determine the pH of a sample.

Caption: Experimental workflow for pH measurement.

Safety and Handling

According to Safety Data Sheets (SDS), this compound Yellow is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[3][14][15] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[15] Avoid inhalation of dust by handling the powder in a well-ventilated area.[14] In case of fire, thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3] The material is stable under normal storage conditions but may react violently with strong oxidizers.[15]

References

- 1. This compound Yellow | 5423-07-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound Yellow - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5423-07-4 CAS | this compound YELLOW | Biological Stains and Dyes | Article No. 04917 [lobachemie.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Yellow CAS#: 5423-07-4 [m.chemicalbook.com]

- 8. This compound YELLOW | 5423-07-04 | MSDS and Specifications of this compound YELLOW [molychem.net]

- 9. This compound Yellow CAS 5423-07-4 C. I. 14890 Nitrazol Yellow - this compound Yellow and 5423-07-4 [surest.en.made-in-china.com]

- 10. vendart.com.au [vendart.com.au]

- 11. esslabshop.com [esslabshop.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Synthesis of Core Phenazine and Phenothiazine Scaffolds

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways to key heterocyclic scaffolds is paramount. This guide provides an in-depth exploration of the synthesis of phenazine (B1670421) and phenothiazine (B1677639), two core structures in medicinal chemistry. While the term "phenaphthazine" is less common, it is recognized as a synonym for Nitrazine yellow, a complex pH indicator. This guide will focus on the more foundational and widely utilized phenazine and phenothiazine cores.

Phenazine Synthesis

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antitumor, and antimalarial properties.[1] Their synthesis has been a subject of interest for over a century, leading to the development of several classical and modern synthetic routes.

Classical Synthetic Methods

Several traditional methods for phenazine synthesis are still relevant today. These include:

-

Wohl-Aue Reaction: This method involves the condensation of anilines with nitrobenzenes at high temperatures.[1][2]

-

Pyrolysis of Azobenzoate: The pyrolysis of the barium salt of azobenzoate can also yield the phenazine core.[3]

-

Oxidation of o-Phenylenediamine (B120857): The oxidation of o-phenylenediamine with reagents like ferric chloride can produce symmetrical diaminophenazines, which are precursors to important dyes like neutral red.[3]

-

Condensation of Catechol with o-Phenylenediamine: Heating pyrocatechol (B87986) with o-phenylenediamine leads to the formation of dihydrophenazine, which can then be oxidized to phenazine.[3][4]

A general representation of phenazine synthesis from o-phenylenediamine and a 1,2-dicarbonyl compound is depicted below:

Caption: General synthesis of phenazine derivatives.

Modern Synthetic Methods

More recent synthetic strategies offer milder reaction conditions and greater substrate scope. These include:

-

Palladium-Catalyzed N-Arylation: This method provides a versatile route to various phenazine derivatives.[1][5]

-

Electro-oxidative Synthesis: Electrochemical methods have been developed for the synthesis of phenazines from dihydrodibenzodiazepines or through the dimerization of o-phenylenediamines.[6]

-

Multicomponent Reactions: One-pot multicomponent reactions have been developed for the efficient synthesis of complex phenazine derivatives, such as benzophenazines.[7]

Experimental Protocol: Synthesis of Phenazine via Oxidation of Dihydrophenazine

This protocol is based on the classical method of preparing dihydrophenazine from catechol and o-phenylenediamine, followed by oxidation.

Materials:

-

Pyrocatechol

-

o-Phenylenediamine

-

Oxygen source

Procedure:

-

A mixture of pyrocatechol and o-phenylenediamine is heated in a sealed container at 200-210°C for 35-40 hours under pressure.[4]

-

The resulting intermediate, 5,10-dihydrophenazine (B1199026), is isolated. The crude yield is approximately 60% after purification.[4]

-

The purified 5,10-dihydrophenazine is then converted to phenazine by passing oxygen through a solution of the compound.[4]

Phenothiazine Synthesis

Phenothiazines are another critical class of heterocyclic compounds, forming the core structure of numerous drugs, particularly antipsychotics and antihistamines.

Classical Synthesis from Diphenylamine (B1679370) and Sulfur

The most traditional and widely cited method for synthesizing the phenothiazine core is the reaction of diphenylamine with sulfur.[8][9][10]

Reaction: Diphenylamine + Sulfur → Phenothiazine + Hydrogen Sulfide

This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst like iodine or anhydrous aluminum chloride.[8][11]

Caption: Classical synthesis of phenothiazine.

Experimental Protocol: Synthesis of Phenothiazine from Diphenylamine

The following is a representative experimental protocol for the synthesis of phenothiazine from diphenylamine and sulfur.

Materials:

-

Diphenylamine

-

Sulfur

-

Anhydrous aluminum chloride (catalyst)[11]

-

Water

-

Dilute alcohol

Procedure:

-

Melt 22g of diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride together in a suitable reaction vessel.[11]

-

The reaction will commence at 140-150°C with the evolution of hydrogen sulfide. The temperature can be lowered slightly to moderate the reaction rate.[11]

-

Once the initial vigorous reaction has subsided, the temperature is raised to 160°C for a period to ensure the completion of the reaction.[11]

-

After cooling, the solidified melt is ground into a powder.[11]

-

The powdered product is extracted first with water and then with dilute alcohol to remove impurities.[11]

-

The remaining solid residue is nearly pure phenothiazine.[11]

-

The crude phenothiazine can be further purified by recrystallization from alcohol.[11]

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Diphenylamine | 169.22 | 22 | 0.130 |

| Sulfur | 32.06 | 8.2 | 0.256 |

| Anhydrous AlCl₃ | 133.34 | 3.2 | 0.024 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| Phenothiazine | 199.27 | 25.9 |

Note: The theoretical yield is calculated based on diphenylamine as the limiting reagent.

Synthesis of Phenothiazine Derivatives

While the core phenothiazine structure is synthesized from diphenylamine, many medicinally important derivatives are prepared through the functionalization of the pre-formed phenothiazine ring. For example, 2-chloroacetylphenothiazines can be synthesized and subsequently reacted with various amines or phenols to produce a range of derivatives.[12] The Friedel-Crafts reaction can be employed to introduce an acetyl group onto the phenothiazine nucleus.[12]

Conclusion

The synthesis of phenazine and phenothiazine cores is well-established, with both classical and modern methods offering viable routes to these important heterocyclic systems. For drug development professionals and researchers, a thorough understanding of these synthetic pathways is essential for the design and synthesis of novel therapeutic agents. The choice of synthetic route will depend on factors such as the desired substitution pattern, scalability, and environmental considerations.

References

- 1. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenazine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 9. Phenothiazine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of phenothiazine: Significance and symbolism [wisdomlib.org]

- 11. scribd.com [scribd.com]

- 12. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Nitrazine Yellow as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nitrazine Yellow (also known as phenaphthazine), a sensitive pH indicator with significant applications in various scientific disciplines. This document outlines its core properties, including its precise pH indicator range and sensitivity, detailed experimental protocols for its use, and the molecular mechanism governing its colorimetric transitions.

Core Properties of this compound Yellow

This compound Yellow is a complex organic dye, chemically identified as the disodium (B8443419) salt of (3E)-3-[(2,4-Dinitrophenyl)hydrazono]-4-oxonaphthalene-2,7-disulfonic acid. Its utility as a pH indicator stems from a distinct and rapid color change in response to variations in hydrogen ion concentration.

pH Indicator Range and Color Transition

The efficacy of a pH indicator is defined by its transition range—the specific pH scale over which it changes color. For this compound Yellow, this transition is consistently reported to occur in the near-neutral range, making it particularly useful for biological and clinical applications. While its broader functional range is often cited as pH 4.5 to 7.5, the most distinct color transition occurs between pH 6.0 and 7.2.[1]

| Property | Value | Color |

| Acidic Range | pH < 6.0 | Yellow |

| Transition Range | pH 6.0 - 7.2 | Yellow to Blue |

| Alkaline Range | pH > 7.2 | Blue |

Sensitivity and Clinical Significance

This compound Yellow is noted for being more sensitive than litmus (B1172312) paper.[2] This heightened sensitivity is critical in clinical diagnostics, most notably in the detection of premature rupture of membranes (PROM) in pregnant women.[2][3] Amniotic fluid is typically alkaline (pH 7.0-7.5), while normal vaginal secretions are acidic (pH 4.5-5.5).[3] A this compound paper test showing a blue color (indicating a pH greater than 6.0) is a strong suggestion of amniotic fluid leakage.[2] Studies have reported the sensitivity of the this compound test for PROM to be between 87.5% and 93.3%, with a high specificity.

Mechanism of pH Indication: Azo-Hydrazone Tautomerism

The color change of this compound Yellow is a direct consequence of a molecular rearrangement known as azo-hydrazone tautomerism. Tautomers are isomers of a compound that readily interconvert. In the case of this compound Yellow, the equilibrium between the azo and hydrazone forms is pH-dependent.

At a neutral or acidic pH, the hydrazone tautomer is the more stable form, which imparts a yellow color. As the pH increases and the solution becomes more alkaline, the molecule is deprotonated. This deprotonation favors the formation of the azo tautomer, which results in a bathochromic shift (a shift to a longer wavelength of absorption) in the visible spectrum, causing the observed color change to blue.

Experimental Protocols

Preparation of 0.1% (w/v) this compound Yellow Indicator Solution

This protocol details the preparation of a standard this compound Yellow solution for laboratory use.

Materials:

-

This compound Yellow (phenaphthazine) powder (CAS No. 5423-07-4)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Accurately weigh 0.1 g of this compound Yellow powder using an analytical balance.

-

Carefully transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled or deionized water to the flask.

-

Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

-

Once the powder is fully dissolved, add distilled or deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a well-sealed, opaque bottle to protect it from light.

General Protocol for pH Determination of an Aqueous Sample

This protocol outlines the steps for using the prepared this compound Yellow indicator solution to determine the pH of an unknown aqueous sample.

Materials:

-

0.1% (w/v) this compound Yellow indicator solution

-

Test tubes or a spot plate

-

Pipettes

-

The aqueous sample to be tested

-

A color reference chart for this compound Yellow (if available) or buffer solutions of known pH for comparison.

Procedure:

-

Place a small, known volume (e.g., 1-2 mL) of the aqueous sample into a clean test tube or a well of a spot plate.

-

Add 1-2 drops of the 0.1% this compound Yellow indicator solution to the sample.

-

Gently agitate the sample to ensure the indicator is evenly distributed.

-

Observe the resulting color of the solution.

-

Compare the color of the sample to a standard color chart for this compound Yellow or to the color of the indicator in buffer solutions of known pH values (e.g., pH 6.0, 7.0, and 8.0).

-

A yellow color indicates a pH below 6.0. A blue color indicates a pH above 7.2. Shades of green or a gradual transition from yellow to blue will be observed within the pH range of 6.0 to 7.2.

Conclusion

This compound Yellow is a valuable tool for researchers, scientists, and drug development professionals requiring sensitive and reliable pH determination in the near-neutral range. Its distinct color change, governed by the principles of azo-hydrazone tautomerism, allows for rapid and accurate assessment of pH. The detailed protocols provided in this guide offer a standardized approach to the preparation and application of this compound Yellow as a pH indicator in a laboratory setting.

References

The Core Mechanism of Nitrazine Dye: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrazine dye, known chemically as phenaphthazine or this compound Yellow, is a sulfonated azo dye widely employed as a pH indicator. Its utility is most pronounced in clinical diagnostics, particularly for the preliminary identification of premature rupture of membranes (PROM) in obstetrics. The dye exhibits a distinct and rapid colorimetric shift from yellow in acidic conditions to blue in alkaline environments, corresponding to a pH range of approximately 6.0 to 7.2. This change is underpinned by a pH-dependent tautomeric equilibrium between its hydrazone and azo forms. This technical guide provides a comprehensive overview of the fundamental mechanism of action of this compound dye, detailed experimental protocols for its application, and relevant quantitative data for researchers in analytical chemistry and drug development.

Core Mechanism of Action: Azo-Hydrazone Tautomerism

The pH-indicating property of this compound dye is a direct consequence of its ability to exist in two tautomeric forms: the yellow hydrazone form and the blue, deprotonated azo form.[1] The transition between these forms is governed by the hydrogen ion concentration (pH) of the surrounding medium.

-

In acidic to neutral conditions (pH ≤ 6.0): The dye exists predominantly in its protonated, hydrazone tautomer. In this form, the molecule's electronic structure results in the absorption of light in the blue-violet region of the visible spectrum, causing the compound to appear yellow.[1]

-

In alkaline conditions (pH ≥ 7.2): As the pH increases, the hydroxyl group on the naphthalene (B1677914) ring system undergoes deprotonation. This deprotonation leads to a shift in the electronic configuration, favoring the azo tautomer. The extended conjugation in the deprotonated azo form alters the molecule's light-absorbing properties, causing a bathochromic shift (a shift to a longer wavelength of maximum absorbance).[1] This results in the absorption of light in the yellow-orange region of the spectrum, and the dye subsequently appears blue.

The equilibrium between these two forms is reversible, allowing for the dynamic indication of pH changes.

Caption: pH-dependent tautomeric shift of this compound dye.

Quantitative Data

The following table summarizes the key quantitative properties of this compound dye.

| Parameter | Value | Reference |

| Visual pH Transition Range | 6.0 (Yellow) to 7.2 (Blue) | [2] |

| General pH Indicator Range | 4.5 to 7.5 | [3] |

| Maximum Absorbance (λmax) | ~586 nm (in 0.1 N NaOH) | |

| Normal Vaginal pH | 4.5 - 6.0 | [4] |

| Amniotic Fluid pH | 7.1 - 7.3 | [4][5] |

Experimental Protocols

Preparation of this compound Indicator Paper

While commercially available, this compound indicator papers can be prepared in a laboratory setting.

Methodology:

-

Solution Preparation: Prepare a solution of this compound dye by dissolving 0.1 g of this compound yellow in 100 ml of 30% ethanol-water solution.

-

Paper Impregnation: Immerse strips of filter paper into the this compound dye solution until fully saturated.

-

Drying: Remove the impregnated paper strips and allow them to air dry in an environment free of acidic or alkaline fumes. Alternatively, drying can be accelerated using a stream of warm air (95-105 °C).

-

Storage: Store the dried this compound papers in a sealed, dark container to protect them from light and moisture.

Protocol for pH Determination of Vaginal Fluid (PROM Screening)

This protocol outlines the standardized procedure for using this compound paper to screen for premature rupture of membranes.

Caption: Workflow for pH testing in suspected PROM.

Methodology:

-

Patient Preparation: Inform the patient about the procedure. Inquire about recent sexual intercourse, douching, or use of vaginal medications, as these can interfere with the results.

-

Specimen Collection:

-

Perform a sterile speculum examination to visualize the vaginal fornix.

-

Using a sterile cotton-tipped applicator, collect a sample of the fluid from the posterior vaginal fornix.[4]

-

-

Application:

-

Withdraw the applicator and apply the collected fluid to the this compound indicator paper by rolling the swab across the paper.

-

-

Interpretation:

-

Immediately observe for a color change and compare the resulting color to the manufacturer-provided color chart.[6]

-

Negative Result (Intact Membranes): The paper remains yellow to olive-green (pH 4.5 - 6.0), indicating acidic vaginal secretions.

-

Positive Result (Suspected PROM): The paper turns blue-green to deep blue (pH > 6.5), suggesting the presence of alkaline amniotic fluid.[1][4]

-

Equivocal Result: An intermediate color change may occur.

-

-

Documentation: Record the observed color and corresponding pH value in the patient's medical record.

Quality Control

Regular quality control is essential to ensure the accuracy of this compound paper testing.

Methodology:

-

Frequency: Perform quality control checks weekly and whenever a new package of this compound paper is opened.[5]

-

Procedure:

-

Apply one drop of a known pH 5.0 buffer solution to a strip of this compound paper.

-

Immediately compare the color to the chart. The result should correspond to a pH of 4.5-5.0.

-

Repeat the process with a known pH 7.0 buffer solution. The result should correspond to a pH of 7.0-7.5.[7]

-

-

Documentation: Log all quality control results. If the results are outside the acceptable ranges, do not use the this compound paper for patient testing and obtain a new package.

Limitations and Interferences

It is crucial for researchers and clinicians to be aware of the limitations of the this compound test to avoid misinterpretation of results.

-

False Positives: A falsely elevated pH reading (blue color) can be caused by the presence of:

-

Blood

-

Semen

-

Alkaline antiseptics

-

Bacterial vaginosis or other infections[4]

-

-

False Negatives: A falsely low pH reading (yellow color) may occur with prolonged leakage and minimal residual amniotic fluid.

Due to these limitations, a positive this compound test is often considered presumptive and should be confirmed with other diagnostic methods, such as the ferning test or immunoassays for specific amniotic fluid proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. carlroth.com [carlroth.com]

- 3. Micro Essential Laboratory [phizatest.com]

- 4. Characterization of this compound yellow as a photoacoustically active pH reporter molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pathology.jhu.edu [pathology.jhu.edu]

- 6. cdn.cocodoc.com [cdn.cocodoc.com]

- 7. pathology.jhu.edu [pathology.jhu.edu]

A Technical Guide to the Principle of Operation of Nitrazine Paper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrazine paper is a specialized, sensitive pH indicator strip used extensively in clinical settings for the rapid determination of fluid pH. Its primary application is in obstetrics to aid in the diagnosis of premature rupture of membranes (PROM) by differentiating the typically acidic vaginal environment from the alkaline nature of amniotic fluid. This guide details the core chemical principles, operational protocols, and inherent limitations of this compound paper. The key component is the indicator dye, this compound Yellow (Phenaphthazine), which undergoes a distinct and reliable colorimetric shift across a narrow and clinically significant pH range of 4.5 to 7.5.[1][2]

Core Principle of Operation

The functionality of this compound paper is based on the acid-base indicator properties of its impregnated dye, this compound Yellow, also known as Phenaphthazine.[3][4] This synthetic azo dye is highly sensitive to the concentration of hydrogen ions (H⁺) in a solution.[5]

The fundamental mechanism involves a pH-dependent structural change in the Phenaphthazine molecule. In an acidic environment (higher H⁺ concentration), the molecule exists in a protonated state, which absorbs light in a manner that makes it appear yellow. As the pH increases and the environment becomes more alkaline (lower H⁺ concentration), the molecule deprotonates. This alteration in its chemical structure changes its electron configuration and, consequently, its light-absorbing properties, causing a distinct color shift through shades of green to a deep blue.[3][5] This reversible protonation/deprotonation is the core of its function as a pH indicator.

The IUPAC name for the active indicator is (3E)-3-[(2,4-Dinitrophenyl)hydrazono]-4-oxonaphthalene-2,7-disulfonic acid, and it is typically applied to the paper as a disodium (B8443419) salt.[1]

Quantitative Data: pH-Color Correlation

This compound paper provides clear, semi-quantitative results by matching the observed color to a standardized chart.[2] The color transition is most pronounced between pH 6.0 and 7.0.[3]

| pH Value | Typical Color | Clinical Significance/Interpretation |

| 4.5 | Yellow | Consistent with normal vaginal pH.[6][7][8] |

| 5.0 | Olive Yellow | Within the range of normal vaginal pH. |

| 5.5 | Olive Green | Within the range of normal vaginal pH or urine.[6] |

| 6.0 | Grayish Green | Equivocal result; approaching neutral. |

| 6.5 | Blue-Green | Suggestive of ruptured membranes.[4] |

| 7.0 | Blue | Consistent with amniotic fluid pH.[6][7][8] |

| 7.5 | Dark Blue | Consistent with amniotic fluid pH.[6][7][8] |

Experimental Protocols

The most common application of this compound paper is the clinical test for Premature Rupture of Membranes (PROM).

4.1 Objective: To determine if the pH of fluid in the vaginal vault is consistent with that of amniotic fluid.

4.2 Materials:

-

This compound paper roll with dispenser and color chart.[9]

-

Sterile gloves.[10]

-

Sterile cotton-tipped applicator or sterile speculum.[11]

-

Clean collection receptacle (if not applying directly).[9]

4.3 Procedure:

-

Patient Preparation: The patient should be in a comfortable position, typically on an examination table. It may be beneficial for the patient to empty their bladder to avoid urine contamination.[11]

-

Specimen Collection:

-

Application:

-

Gently touch the fluid-laden applicator to a strip of this compound paper.[11] Do not immerse the paper in pooled fluid to avoid oversaturation.

-

-

Interpretation:

-

Immediately compare the color of the paper strip to the manufacturer-provided color chart.[9][10]

-

The result should be read within the time specified by the manufacturer, typically within 60 seconds to 5 minutes, as the colors can be unstable.[4][6][10]

-

A pH of 7.0 or higher (indicated by a blue color) is considered a positive result, consistent with the presence of amniotic fluid.[6][7][11]

-

A pH of 4.5 to 6.0 (yellow to olive green) is a negative result, consistent with normal vaginal secretions.[4][12]

-

4.4 Limitations and Interferences: The test is a screening tool and is not definitive.[6] Confirmatory tests are often recommended.[5]

-

False-Positive Results: An alkaline pH reading (blue color) can be caused by substances other than amniotic fluid, including:

-

False-Negative Results: A normal acidic pH reading may occur even with ruptured membranes if there is minimal or prolonged leakage of amniotic fluid.[7][10]

Conclusion

This compound paper serves as a reliable and rapid screening tool for pH assessment in clinical and research environments. Its operational principle is rooted in the well-defined colorimetric response of the indicator dye Phenaphthazine to changes in hydrogen ion concentration. While its primary use in diagnosing premature rupture of membranes is invaluable, professionals must remain cognizant of the potential for false results due to various chemical and biological interferences. Proper execution of the experimental protocol and interpretation in the context of the complete clinical picture are paramount for its effective use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Micro Essential Laboratory [phizatest.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 5. grokipedia.com [grokipedia.com]

- 6. cdn.cocodoc.com [cdn.cocodoc.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. testmenu.com [testmenu.com]

- 9. stat-technologies.com [stat-technologies.com]

- 10. pathology.jhu.edu [pathology.jhu.edu]

- 11. thekingsleyclinic.com [thekingsleyclinic.com]

- 12. Premature Rupture of Membranes: First-Level Tests | Healthline [healthline.com]

- 13. oneworldaccuracy.zendesk.com [oneworldaccuracy.zendesk.com]

In-Depth Technical Guide to the Solubility of Nitrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nitrazine (also known as this compound Yellow or phenaphthazine), a pH indicator dye. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, analytical method development, and other research applications. This document details the solubility of this compound in various solvents, outlines experimental protocols for solubility determination, and provides visual workflows to facilitate understanding of the methodologies.

Core Topic: Solubility of this compound

This compound is a complex organic dye whose solubility is significantly influenced by the nature of the solvent, pH, and temperature. Understanding its solubility characteristics is crucial for its effective application as a pH indicator and in other scientific contexts.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents. It is important to note that experimental conditions such as temperature and pH can significantly affect solubility, and these are specified where known. Discrepancies in reported values may be attributable to variations in experimental methodologies.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | pH | Notes |

| Water | H₂O | 1 mg/mL[1][2] | Not Specified | Not Specified | One source indicates a solubility of 10 mg/mL with the use of ultrasonic agitation[3]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 50 mg/mL[3] | Not Specified | Not Specified | Requires ultrasonic agitation for dissolution[3]. |

| Methanol:Water (1:1 v/v) | CH₃OH / H₂O | 50 mg/mL (0.5 g/10 mL) | Not Specified | Not Specified | |

| Methanol | CH₃OH | 1 mg/mL (0.01 g/10 mL) | Not Specified | Not Specified | |

| Acetic Acid Ethanol | CH₃COOH / C₂H₅OH | Soluble[1][2][4] | Not Specified | Not Specified | Quantitative data not available. |

| Dilute Acid | - | Soluble[1][5] | Not Specified | Acidic | Quantitative data not available. |

| Dilute Alkali | - | Soluble[1][5] | Not Specified | Basic | Quantitative data not available. |

Note on Data Discrepancies: The conflicting reports on water solubility (1 mg/mL vs. 10 mg/mL) highlight the importance of standardized experimental protocols and the influence of physical agitation methods like sonication on apparent solubility. For critical applications, it is recommended to determine the solubility under the specific conditions of your experiment.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] This method, coupled with a precise analytical technique for quantification such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible results.

The Shake-Flask Method

Principle: An excess amount of the solid compound (in this case, this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved solute in the solvent represents its equilibrium solubility.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound powder that is in excess of its expected solubility in the chosen solvent volume.

-

Transfer the powder to a suitable vessel, such as a glass vial or flask with a secure closure.

-

Add a precise volume of the desired solvent to the vessel.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a constant temperature environment, typically a shaker bath or incubator, set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (often 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, cease agitation and allow any undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

To remove any remaining microscopic particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge the sample at high speed and collect the clear supernatant.

-

-

Quantification:

-

The concentration of this compound in the clarified supernatant is then determined using a suitable analytical method.

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the solubility sample at the wavelength of maximum absorbance (λmax) for this compound (approximately 586 nm in 0.1 M NaOH)[1][5].

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the solubility sample by interpolating its absorbance on the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a UV detector set to a wavelength where this compound absorbs strongly.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the solubility sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the solubility sample by comparing its peak area to the calibration curve. HPLC is particularly useful for its ability to separate the analyte from any potential impurities or degradation products[6].

-

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Quantification using UV-Vis Spectrophotometry.

Caption: Workflow for Quantification using HPLC.

References

- 1. This compound Yellow CAS#: 5423-07-4 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. enamine.net [enamine.net]

- 4. This compound Yellow CAS 5423-07-4 C. I. 14890 Nitrazol Yellow - this compound Yellow, 5423-07-4 | Made-in-China.com [m.made-in-china.com]

- 5. This compound Yellow | 5423-07-4 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

An In-depth Technical Guide on the Historical Development of Nitrazine as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazine, chemically known as sodium 2,4-dinitro-1-naphthol-7-sulfonate and also referred to as phenaphthazine, has established itself as a crucial pH indicator in various scientific and clinical applications. Its sensitivity in the near-neutral pH range has made it particularly valuable. This guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, chemical properties, and the evolution of its applications. Key experimental protocols that were instrumental in its characterization are presented, along with quantitative data and visualizations to illustrate its mechanism and utility.

Introduction and Discovery

The early 20th century saw significant advancements in the understanding and measurement of pH. In this context, Henry Wenker introduced "this compound Yellow" in 1933 as a novel indicator for pH determination.[1] Wenker's work aimed to refine pH measurement methods, particularly for titrating acids and bases to a neutral endpoint and for conducting rapid tests of a solution's acidity, alkalinity, or neutrality.[1] The name "this compound" was proposed for its convenience.[1]

Chemical Properties and Synthesis

This compound is a complex organic dye.[1] It is typically used as its disodium (B8443419) salt.[2] The chemical formula for this compound is C16H10N4O11S2, with a molar mass of 498.40 g/mol .[2] The disodium salt has the formula C16H8N4Na2O11S2 and a molecular weight of 542.36.[3]

Solubility and Physical Characteristics:

-

Readily dissolves in water and 80% alcohol.[1]

-

Almost insoluble in 96% alcohol.[1]

-

In concentrated sulfuric acid, it forms a bright blue solution.[1]

Mechanism of Action as a pH Indicator

This compound's function as a pH indicator is based on a change in its molecular structure, specifically the protonation and deprotonation of a hydroxyl group, which in turn alters its light absorption properties and thus its color.

The color change of this compound is particularly sharp around a neutral pH. Wenker's initial studies determined its practical pH range for titration to be between 6.4 and 6.8.[1] More contemporary sources often cite a broader range of 4.5 to 7.5.[2]

Visualizing the pH-Dependent Color Change

The following diagram illustrates the logical relationship between the pH of a solution and the observed color of this compound.

Caption: Logical flow of this compound's color change with varying pH.

Key Historical Experiments and Validation

Wenker's 1933 publication provides the earliest detailed experimental protocol for characterizing this compound Yellow.

Determination of the pH Range

Objective: To determine the precise pH range over which this compound Yellow exhibits a distinct color change.

Experimental Protocol:

-

Preparation of Buffer Solutions: Buffer solutions with known pH values were prepared using 0.1 M primary potassium phosphate (B84403) solution and 0.05 M borax (B76245) solution, following the methods of Kolthoff.[1]

-

Preparation of Indicator Solution: A 0.05% aqueous solution of this compound Yellow was prepared.[1]

-

Titration and Observation: For every 10 cc of buffer solution, 0.2 cc of the 0.05% dye solution was added using a buret.[1] The color of the resulting solution was observed and recorded for each pH value.[1]

Quantitative Data from Wenker's Experiment:

| Phosphate Solution (cc) | Borax Solution (cc) | pH | Observed Color |

| 8.77 | 1.23 | 6.0 | Yellow |

| 8.30 | 1.70 | 6.2 | Yellow, slightly duller |

| 7.78 | 2.22 | 6.4 | Pale yellow |

| 7.22 | 2.78 | 6.6 | Pale gray |

| 6.67 | 3.33 | 6.8 | Pale blue |

| 6.23 | 3.77 | 7.0 | Blue |

| Table adapted from Wenker, H. (1933).[1] |

Wenker concluded that the effective pH range for this compound Yellow is 6.0 to 7.0, with a sharp neutral point at pH 6.6.[1]

Early and Modern Applications

From its inception, this compound was recognized for its utility in titrations. However, its most significant and enduring application has been in the medical field, particularly in the form of this compound paper.

Clinical Use: The this compound Test for Premature Rupture of Membranes (PROM)

One of the most common uses of this compound paper is to test for the leakage of amniotic fluid during pregnancy, a condition known as premature rupture of membranes (PROM).[2][4] Amniotic fluid is typically alkaline (pH 7.0-7.5), while normal vaginal secretions are acidic (pH 4.5-6.0).[4][5][6] A sample of vaginal fluid is applied to the this compound paper, and a color change to blue indicates a higher pH, suggesting the presence of amniotic fluid.[2][7]

Workflow for the Clinical this compound Test:

Caption: A simplified workflow for the clinical use of this compound paper in diagnosing PROM.

It is important to note that this test can have false positives if the sample is contaminated with blood, semen, or in the presence of certain infections, all of which can elevate the vaginal pH.[2][5]

Other Applications

Beyond obstetrics, this compound has found other niche applications:

-

Civil Engineering: To determine the extent of carbonatation in concrete structures, which affects the passivation of rebar.[2]

-

Research: As a photoacoustically active pH reporter molecule for noninvasive chemical sensing.[8]

Conclusion

From its introduction by Henry Wenker in 1933, this compound has proven to be a robust and reliable pH indicator. Its sharp color transition in the near-neutral pH range has made it an indispensable tool, particularly in clinical diagnostics. The development of this compound paper solidified its place in medical practice, offering a simple and rapid method for detecting the premature rupture of membranes. While modern, more specific diagnostic tests are available, the historical significance and continued utility of the this compound test underscore its importance in the history of applied chemistry and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Yellow indicator grade, Dye content 85 5423-07-4 [sigmaaldrich.com]

- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 5. Comparative diagnosis of premature rupture of membrane by this compound test, urea, and creatinine estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. testmenu.com [testmenu.com]

- 7. thekingsleyclinic.com [thekingsleyclinic.com]

- 8. Item - Characterization of this compound Yellow as a Photoacoustically Active pH Reporter Molecule - figshare - Figshare [figshare.com]

In-Depth Technical Guide to the Structural Analysis of Nitrazine Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazine disodium (B8443419) salt, systematically known as 2-((2,4-dinitrophenyl)azo)-1-naphthol-3,6-disulfonic acid disodium salt and commonly referred to as this compound Yellow, is a crucial azo dye utilized extensively as a pH indicator. Its vibrant color change from yellow at pH 6.0 to blue at pH 7.2 is central to its application in various diagnostic assays. This technical guide provides a comprehensive structural analysis of this compound disodium salt, consolidating findings from nuclear magnetic resonance (NMR) spectroscopy and computational studies. This document outlines the established molecular structure, explores its tautomeric forms, and presents available spectroscopic data. Detailed experimental and computational methodologies are also provided to facilitate further research and application in drug development and other scientific fields.

Molecular Structure Elucidation

The definitive structure of this compound disodium salt has been a subject of investigation, with spectroscopic evidence correcting initial assumptions.

Correct Isomeric Structure

Initial hypotheses suggested that the synthesis of this compound Yellow involved an electrophilic attack of the 2,4-dinitrobenzenediazonium salt at the ortho position relative to the hydroxyl group of 1-naphthol-3,6-disulfonic acid. However, detailed analysis using two-dimensional NMR techniques, specifically Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), has unequivocally demonstrated that the coupling occurs at the para position to the hydroxyl group.[1][2] This structural correction is critical for an accurate understanding of its chemical properties and biological interactions.

Azo-Hydrazone Tautomerism

A key feature of this compound Yellow's structure is its existence in a tautomeric equilibrium between an azo form and a hydrazone form. This azo-hydrazone tautomerism is the fundamental mechanism responsible for its halochromism (pH-dependent color change).[1][2]

-

Hydrazone Tautomer: Studies indicate that the hydrazone form is the more stable tautomer in neutral pH environments.[1][2]

-

Azo Tautomer: In basic conditions, the deprotonated molecule exists predominantly as the azo tautomer, which results in a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, leading to the observed color change.[1][2]

The equilibrium between these two forms can be influenced by the surrounding environment, such as being embedded in a polyamide matrix, which can alter the dynamic pH range of the color transition.[3]

Spectroscopic and Physicochemical Data

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound disodium salt is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈N₄Na₂O₁₁S₂ | |

| Molecular Weight | 542.36 g/mol | |

| CAS Number | 5423-07-4 | |

| Appearance | Yellow to brown powder | |

| Synonyms | This compound Yellow, 2-((2,4-Dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, DNPNS, Phenaphthazine |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in confirming the para-substituted structure of this compound Yellow.[1][2] The use of HMQC and HMBC experiments was crucial in establishing the connectivity between the dinitrophenyl and naphthol ring systems.

2.2.2. UV-Vis Absorption Spectroscopy

The electronic absorption spectra of this compound Yellow have been investigated both experimentally and through theoretical calculations. The maximum absorption wavelength (λmax) is a key parameter that changes with pH due to the azo-hydrazone tautomerism.

| Form | Predicted Environment | Key Spectral Feature | Reference |

| Azo Tautomer | Basic pH | Bathochromic shift (longer wavelength absorption) | [1][2] |

| Hydrazone Tautomer | Neutral pH | More stable form at neutral pH | [1][2] |

| Deprotonated Form | Basic pH | Significant rotation of the 2,4-dinitrophenyl group and the ortho nitro group. | [3] |

Note: Specific quantitative data for bond lengths, bond angles, and precise NMR chemical shifts and coupling constants are not available in the reviewed literature, as no crystallographic studies have been published.

Experimental and Computational Protocols

NMR Spectroscopy for Structural Elucidation

The following outlines a general methodology for the structural characterization of this compound Yellow based on cited literature.[1][2]

-

Sample Preparation: Dissolve this compound disodium salt in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR: Acquire standard ¹H and ¹³C NMR spectra to observe the chemical shifts of all proton and carbon atoms.

-

2D NMR:

-

HMQC (Heteronuclear Multiple Quantum Coherence): Correlate proton signals with their directly attached carbon atoms to assign C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlate proton and carbon signals over two to three bonds to establish long-range connectivity, which is essential for confirming the para-substitution pattern and the overall molecular framework.

-

COSY (Correlation Spectroscopy): Identify proton-proton couplings within the same spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons.

-

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Theoretical calculations have been employed to understand the electronic absorption spectra of the different tautomeric and deprotonated forms of this compound Yellow.[3]

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Methodology:

-

Geometry Optimization: Perform ground-state geometry optimizations for the azo tautomer, hydrazone tautomer, and the deprotonated form to find their minimum energy structures.

-

Excited State Calculations: Conduct TD-DFT calculations on the optimized geometries to predict the electronic absorption spectra.

-

Solvent Effects: Incorporate the influence of a solvent (e.g., water) using a polarizable continuum model (PCM).[3]

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for determining the correct structure of this compound disodium salt.

Caption: Workflow for the synthesis and structural confirmation of this compound Yellow.

Azo-Hydrazone Tautomerism Signaling Pathway

The diagram below represents the pH-dependent equilibrium between the azo and hydrazone tautomers of this compound Yellow.

Caption: Tautomeric equilibrium of this compound Yellow as a function of pH.

Conclusion

The structural analysis of this compound disodium salt confirms its identity as the para-substituted isomer, 4-((2,4-dinitrophenyl)azo)-1-hydroxynaphthalene-2,7-disulfonic acid disodium salt. Its function as a pH indicator is governed by a well-defined azo-hydrazone tautomerism. While spectroscopic and computational studies have provided a solid foundation for understanding its structure and properties, a complete quantitative description from X-ray crystallography remains an area for future research. The methodologies and data presented in this guide offer a valuable resource for professionals in chemistry and drug development, enabling a more informed application and further investigation of this important compound.

References

spectroscopic properties of nitrazine yellow

An In-depth Technical Guide to the Spectroscopic Properties of Nitrazine Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound Yellow, also known as Phenaphthazine or by its Colour Index number 14890, is a synthetically produced azo dye widely utilized as a pH indicator.[1][2] Its disodium (B8443419) salt form is particularly common in laboratory and diagnostic applications.[3] The defining characteristic of this compound Yellow is its distinct and rapid color change from yellow in acidic to neutral conditions to a deep blue in alkaline environments, typically occurring within a pH range of 6.0 to 7.2.[1][4] This sharp transition makes it an invaluable tool for various applications, including determining the pH of bodily fluids in medical diagnostics, such as testing for premature rupture of amniotic membranes, and for assessing carbonation in civil engineering.[5]

The halochromic (pH-dependent color changing) behavior of this compound Yellow is governed by a structural transformation known as azo-hydrazone tautomerism.[6][7] In solution, the molecule exists in equilibrium between its yellow hydrazone tautomer, which is more stable at neutral or acidic pH, and its blue, deprotonated azo tautomer, which becomes dominant as the pH increases.[6] This guide provides a detailed overview of the key spectroscopic properties of this compound Yellow, outlines the experimental protocols for their measurement, and visualizes the underlying chemical and procedural concepts.

Core Spectroscopic Properties

The spectroscopic profile of this compound Yellow is dominated by its strong absorption in the visible range, which is highly sensitive to pH. The key quantitative parameters are summarized in the table below.

| Spectroscopic Property | Value | Conditions | Source(s) |

| pH Transition Range | 6.0 - 7.2 | Aqueous Solution | [1][4] |

| Color (Acidic/Neutral) | Yellow | pH < 6.0 | [1] |

| Color (Alkaline) | Blue | pH > 7.2 | [1] |

| Absorption Maximum (λmax) | 586 - 594 nm | 0.1 M NaOH (Alkaline form) | [3][8] |

| Molar Absorptivity (ε) | ≥35,000 L·mol⁻¹·cm⁻¹ | at 587-591 nm in 0.1 M NaOH | [3] |

| Fluorescence Quantum Yield (Φ) | Not Reported | - |

Note: While this compound Yellow has been studied for its photoacoustic properties, which involve non-radiative decay pathways, its fluorescence quantum yield is not commonly reported in the literature, suggesting it is not a significant fluorophore.[9]

Experimental Protocols

The following protocols describe the methodologies for determining the key spectroscopic properties of this compound Yellow.

Protocol for Determining pH-Dependent Absorption Spectra

This protocol outlines the procedure for measuring the absorption spectra of this compound Yellow in its acidic (yellow) and alkaline (blue) forms to identify the isosbestic point and the absorption maxima for each form.

A. Materials and Reagents:

-

This compound Yellow powder (indicator grade)[3]

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M solution

-

Sodium hydroxide (B78521) (NaOH), 0.1 M solution

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

B. Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound Yellow powder and dissolve it in 100 mL of deionized water to create a stock solution. This solution will have a concentration of ~0.1 mg/mL.

-

Preparation of Acidic Form (HIn): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and dilute to the 10 mL mark with deionized water. Mix thoroughly. The resulting solution should be yellow.

-

Preparation of Alkaline Form (In⁻): Pipette 1 mL of the stock solution into a separate 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and dilute to the 10 mL mark with deionized water. Mix thoroughly. The resulting solution should be blue.[3]

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with deionized water to serve as the blank reference. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 350 nm to 750 nm).

-

Spectrum Measurement:

-

Rinse a cuvette with the acidic this compound Yellow solution, then fill it and place it in the spectrophotometer.

-

Scan the absorbance from 350 nm to 750 nm and record the spectrum.

-

Repeat the process for the alkaline this compound Yellow solution.

-

-

Data Analysis: Plot both spectra on the same graph. Identify the absorption maximum (λmax) for both the acidic and alkaline forms. The point where the two spectra intersect is the isosbestic point.

Protocol for Determining Molar Absorptivity (ε)

This protocol uses the Beer-Lambert Law (A = εbc) to determine the molar absorptivity of the alkaline form of this compound Yellow at its absorption maximum.

A. Materials and Reagents:

-

This compound Yellow powder (indicator grade, Molecular Weight: 542.36 g/mol for disodium salt)[3]

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Analytical balance

-

Volumetric flasks (100 mL) and pipettes

-

UV-Vis Spectrophotometer and cuvettes (1 cm path length)

B. Procedure:

-

Prepare a Standard Solution: Accurately weigh 5.42 mg of this compound Yellow (disodium salt). Dissolve this in a 100 mL volumetric flask with 0.1 M NaOH solution. This creates a 1 x 10⁻⁴ M standard solution.

-

Prepare Serial Dilutions: Create a series of dilutions from the standard solution using 0.1 M NaOH as the diluent. For example, prepare concentrations of 0.8 x 10⁻⁴ M, 0.6 x 10⁻⁴ M, 0.4 x 10⁻⁴ M, and 0.2 x 10⁻⁴ M.

-

Measure Absorbance:

-

Set the spectrophotometer to the predetermined λmax of the alkaline form (e.g., 588 nm).[3]

-

Use 0.1 M NaOH as the blank.

-

Measure and record the absorbance of the standard solution and each of the serial dilutions.

-

-

Data Analysis:

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis in mol/L).

-

Perform a linear regression on the data points. The resulting line should pass through the origin.

-

According to the Beer-Lambert law, the slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (b). Since the path length is 1 cm, the slope of the line is the molar absorptivity in L·mol⁻¹·cm⁻¹.

-

Visualizations

Chemical Pathway: Azo-Hydrazone Tautomerism

The pH-dependent color change of this compound Yellow is a direct result of the equilibrium between its two tautomeric forms.

Caption: Azo-Hydrazone tautomeric equilibrium of this compound Yellow.

Experimental Workflow: UV-Vis Spectrophotometry

This diagram illustrates the standard workflow for obtaining an absorption spectrum.

Caption: General workflow for UV-Vis absorption spectrum measurement.

Logical Relationship: The Beer-Lambert Law

This diagram shows the relationship between the core components of the Beer-Lambert Law, which is fundamental to quantitative spectrophotometry.

Caption: The relationship between variables in the Beer-Lambert Law.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [sdfine.com]

- 3. This compound Yellow indicator grade, Dye content 85 5423-07-4 [sigmaaldrich.com]

- 4. This compound yellow (C.I. 14890), 1 g, CAS No. 5423-07-4 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - België [carlroth.com]

- 5. folia.unifr.ch [folia.unifr.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 9. Characterization of this compound yellow as a photoacoustically active pH reporter molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Basis of Nitrazine Yellow's Halochromism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrazine yellow, a synthetic azo dye, is a widely utilized pH indicator valued for its distinct color transition in the near-neutral pH range. This technical guide provides an in-depth exploration of the theoretical principles governing its halochromism (pH-induced color change). The core of this phenomenon lies in a structural transformation at the molecular level, specifically an azo-hydrazone tautomerism, which is triggered by a change in proton concentration. This document details the chemical properties, spectral data, and the mechanistic pathway of this color change. Furthermore, it provides standardized experimental protocols for the preparation and quality control of this compound yellow indicator solutions and test strips, ensuring reliable and reproducible pH measurements in a laboratory setting.

Chemical and Physical Properties

This compound yellow, systematically named 2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic acid disodium (B8443419) salt, is a complex organic molecule. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic acid disodium salt |

| Common Synonyms | This compound, Phenaphthazine, Nitrazol Yellow |

| CAS Number | 5423-07-4 (disodium salt) |

| Molecular Formula | C₁₆H₈N₄Na₂O₁₁S₂ |

| Molecular Weight | 542.36 g/mol |

| Appearance | Brownish-red to dark yellow powder |

| Solubility | Soluble in water |

The Mechanism of Color Change: Azo-Hydrazone Tautomerism

The vibrant color change of this compound yellow from yellow in acidic conditions to blue in alkaline conditions is a direct consequence of a shift in the tautomeric equilibrium of the molecule.[1] In solution, this compound yellow exists as a mixture of two tautomers: the azo form and the hydrazone form. The relative stability of these two forms is pH-dependent.

-

In acidic to neutral solutions (pH ≤ 6.0) , the hydrazone form is more stable. This tautomer is responsible for the characteristic yellow color.

-

In alkaline solutions (pH ≥ 7.2) , deprotonation of the molecule favors the formation of the azo tautomer. This structural change results in a bathochromic shift (a shift to a longer wavelength of maximum absorption), causing the solution to appear blue.[1]

The equilibrium between these two forms is what allows this compound yellow to function as a sensitive pH indicator.

References

what are nitazenes and their chemical structure

An In-depth Technical Guide on Nitazenes: Chemical Structure, Pharmacology, and Analytical Methodologies

Introduction

Nitazenes are a class of potent synthetic opioids with a distinct 2-benzylbenzimidazole core structure.[1][2][3] First synthesized in the late 1950s by the Swiss pharmaceutical company CIBA, these compounds were initially investigated for their analgesic properties.[4][5] However, due to a narrow therapeutic window and a high risk of respiratory depression, they were never approved for medical use.[2][4][6] In recent years, nitazenes have emerged in the illicit drug market, posing a significant public health concern due to their high potency, which can be comparable to or even exceed that of fentanyl.[1][5][7] This guide provides a comprehensive overview of the chemical structure, pharmacology, and analytical methodologies related to nitazenes, intended for researchers, scientists, and drug development professionals.

Core Chemical Structure

The fundamental chemical scaffold of all nitazene (B13437292) compounds is a 2-benzylbenzimidazole moiety. This core structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a benzyl (B1604629) group attached to the carbon at the 2-position of the imidazole ring. Additionally, a dialkylaminoethyl group is typically attached to one of the nitrogen atoms of the imidazole ring.[4]

The general structure is characterized by several key positions where substitutions can occur, leading to a wide variety of analogues with differing potencies and pharmacological profiles. The most significant positions for substitution are:

-

The Benzimidazole (B57391) Ring: A nitro group (-NO2) is commonly found at the 5-position of the benzimidazole ring, which is a key feature for high potency.[3]

-

The Benzyl Group: The para-position of the benzyl ring is often substituted, typically with an alkoxy group (e.g., ethoxy, methoxy).[4]

-

The Amine Group: The terminal amine of the ethylamine (B1201723) side chain is usually a tertiary amine, with N,N-diethyl, N,N-dimethyl, and pyrrolidinyl being common substitutions.

Structural Variations and Structure-Activity Relationships (SAR)

The potency and efficacy of nitazene analogues are highly dependent on the nature of the substituents at various positions of the core structure.

-

5-Position of the Benzimidazole Ring: The presence of a nitro group at the 5-position is a critical determinant of high opioid receptor affinity and potency.[3] Removal or replacement of this group generally leads to a significant decrease in activity.

-

Para-Position of the Benzyl Ring: An alkoxy group, particularly an ethoxy group, at the para-position of the benzyl ring tends to confer the highest potency.[4]

-

N,N-Dialkylaminoethyl Side Chain: The nature of the alkyl groups on the terminal nitrogen influences potency. For instance, N-pyrrolidino derivatives have been shown to be highly potent.[8]

The following diagram illustrates the common points of variation on the nitazene scaffold.

Quantitative Pharmacological Data

Nitazenes are potent agonists of the μ-opioid receptor (MOR), which mediates their analgesic and euphoric effects, as well as their life-threatening respiratory depression.[4][5] The binding affinities (Ki) and functional potencies (EC50) of various nitazene analogues have been characterized and are often compared to those of morphine and fentanyl.

| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) | Potency Relative to Morphine | Potency Relative to Fentanyl |

| Morphine | 2.5 - 10 | 20 - 100 | 1x | 0.01x |

| Fentanyl | 0.3 - 1.5 | 0.2 - 1.0 | 100x | 1x |

| Isotonitazene | 0.2 - 1.0 | 0.1 - 0.5 | ~500x | ~5x |

| Etonitazene | 0.1 - 0.5 | 0.05 - 0.2 | ~1000x | ~10x |

| Metonitazene | 1.0 - 5.0 | 0.5 - 2.0 | ~200x | ~2x |

| Protonitazene | 0.5 - 2.0 | 0.2 - 1.0 | ~200x | ~2x |

| N-Desethyl Isotonitazene | 0.1 - 0.6 | 0.04 - 0.15 | >1000x | >10x |

Note: The values presented in this table are approximate ranges compiled from various studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of nitazenes involves a combination of analytical and pharmacological assays.

Synthesis

A general synthetic route for nitazenes involves the reaction of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid to form the 2-benzylbenzimidazole core.[9] This is followed by alkylation of the benzimidazole nitrogen with a suitable N,N-dialkylaminoethyl halide.[9]

Analytical Characterization

Synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are used to determine the molecular weight and fragmentation patterns.[7][9]

Pharmacological Evaluation

μ-Opioid Receptor (MOR) Binding Assays:

These assays are performed to determine the binding affinity of a compound for the MOR. A common method is a competitive radioligand binding assay using cell membranes expressing the human MOR (hMOR).

-

Preparation of Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing hMOR are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a suitable buffer.

-

Competitive Binding: The cell membranes are incubated with a known concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (nitazene analogue).

-

Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (MOR Activation):

These assays measure the ability of a compound to activate the MOR and initiate downstream signaling.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the MOR.[8]

-

Incubation: Cell membranes expressing hMOR are incubated with GDP, the test compound, and [³⁵S]GTPγS (a non-hydrolyzable GTP analogue).

-

Activation: Agonist binding to the MOR promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. [³⁵S]GTPγS binds to the activated Gα subunit.

-

Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form and quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and internalization.[9][10]

-

Cell Lines: Engineered cell lines are used that co-express the MOR fused to one component of a reporter system (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary component.

-

Agonist Stimulation: Upon agonist binding to the MOR, β-arrestin is recruited to the receptor, bringing the two components of the reporter system into close proximity.

-

Signal Generation: The proximity of the reporter components generates a measurable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The signal is measured at various concentrations of the test compound to generate a concentration-response curve and determine the EC50 and Emax.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of novel nitazene analogues.

Conclusion

Nitazenes represent a significant and dangerous class of synthetic opioids. Their high potency, driven by specific structural features, underscores the importance of continued research into their pharmacology and toxicology. A thorough understanding of their chemical structure, structure-activity relationships, and the experimental methodologies used for their characterization is crucial for the development of effective detection methods, treatment strategies for overdose, and public health responses to their emergence in the illicit drug supply. The data and protocols outlined in this guide provide a foundational resource for scientists and researchers working in the fields of forensic toxicology, pharmacology, and drug development.

References

- 1. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitazenes - Wikipedia [en.wikipedia.org]